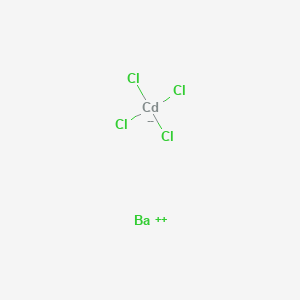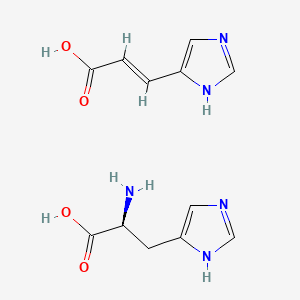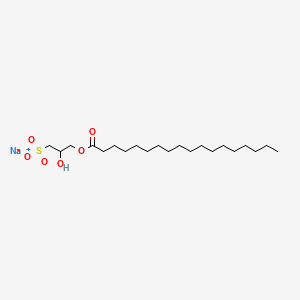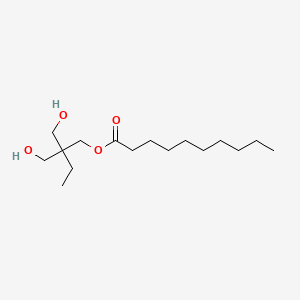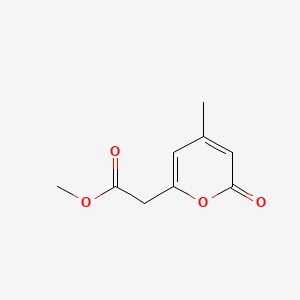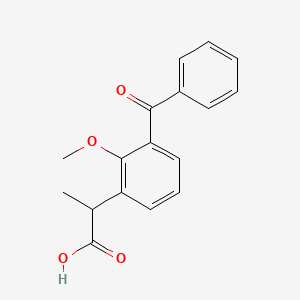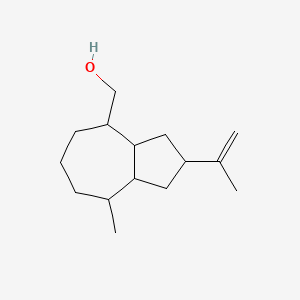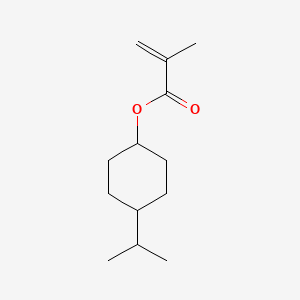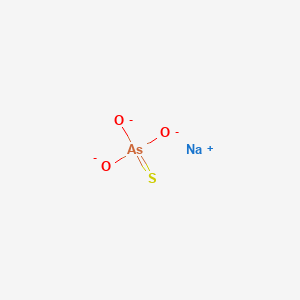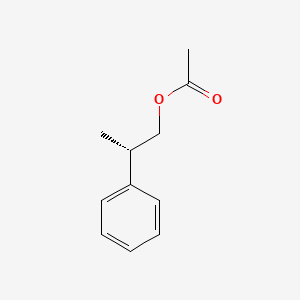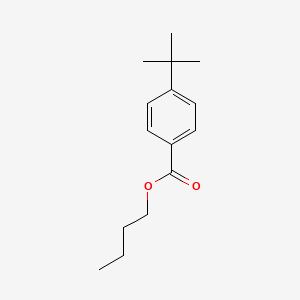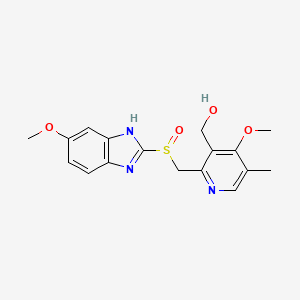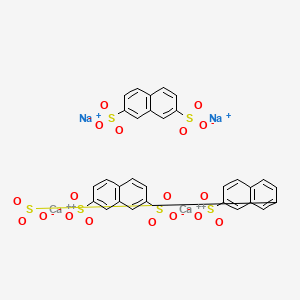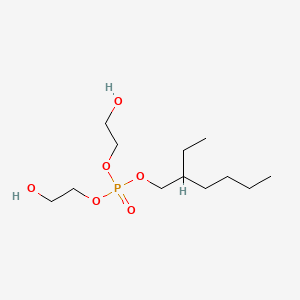
2-Ethylhexyl bis(2-hydroxyethyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethylhexyl bis(2-hydroxyethyl) phosphate can be synthesized through the chlorination of bis(2-ethylhexyl) phosphonate to give the phosphate diester chloride, followed by hydrolysis . Another method involves the saponification of tris(2-ethylhexyl) phosphate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl bis(2-hydroxyethyl) phosphate undergoes various chemical reactions, including:
Oxidation: Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides.
Substitution: Reacts with various reagents to form different phosphate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions include different phosphate esters and phosphorus oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Ethylhexyl bis(2-hydroxyethyl) phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and lubricant additive in various chemical processes.
Biology: Employed in the facilitated transport of chromium (III) through activated composite membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized as an antiwear additive in lubricants and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl bis(2-hydroxyethyl) phosphate involves its interaction with molecular targets and pathways in various applications. For example, as a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds. In facilitated transport, it interacts with metal ions to form complexes that can be transported across membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phosphate: Similar in structure and used as a surfactant and lubricant additive.
Tris(2-ethylhexyl) phosphate: Another related compound with similar applications in industry.
Uniqueness
2-Ethylhexyl bis(2-hydroxyethyl) phosphate is unique due to its specific molecular structure, which imparts distinct surfactant and antiwear properties. Its ability to facilitate the transport of metal ions through membranes sets it apart from other similar compounds .
Propriétés
Numéro CAS |
70710-10-0 |
|---|---|
Formule moléculaire |
C12H27O6P |
Poids moléculaire |
298.31 g/mol |
Nom IUPAC |
2-ethylhexyl bis(2-hydroxyethyl) phosphate |
InChI |
InChI=1S/C12H27O6P/c1-3-5-6-12(4-2)11-18-19(15,16-9-7-13)17-10-8-14/h12-14H,3-11H2,1-2H3 |
Clé InChI |
IMESRPGINJLXLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COP(=O)(OCCO)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


